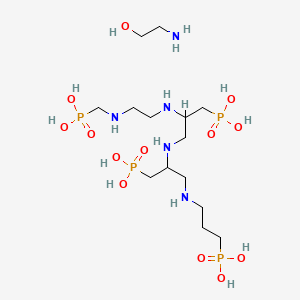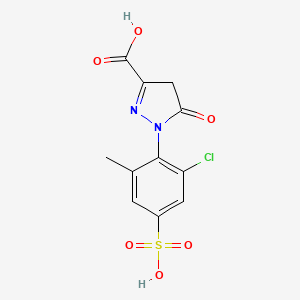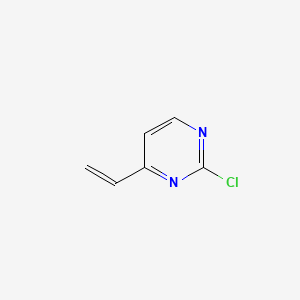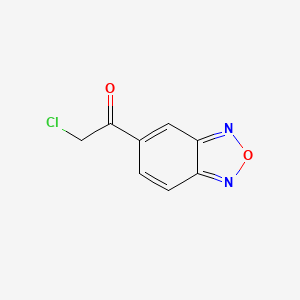
11-céto Fluprostenol
Vue d'ensemble
Description
Le 11-céto Fluprostenol est un analogue synthétique de la prostaglandine D2, conçu pour avoir une demi-vie prolongée et une plus grande puissance. Il est dérivé du fluprostenol, un analogue puissant bien étudié de la prostaglandine F2α, agissant principalement par le biais du récepteur FP . L'oxydation en position C-11 du fluprostenol donne le this compound .
Applications De Recherche Scientifique
11-keto Fluprostenol has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
11-keto Fluprostenol is a potent analog of prostaglandin F2α (PGF2α) and primarily interacts with the FP receptor . The FP receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound acts by binding to the FP receptor, which is its primary target . This binding triggers a series of biochemical reactions that lead to the observed physiological effects. Additionally, 11-keto Fluprostenol exhibits moderate binding to the CRTH2/DP2 receptor compared to prostaglandin D2 (PGD2) and essentially no activity at the DP1 receptor .
Biochemical Pathways
The binding of 11-keto Fluprostenol to the FP receptor initiates a cascade of events in the G-protein-coupled receptor pathway . This leads to the activation of various downstream effects that contribute to the compound’s overall action.
Pharmacokinetics
It is known that the compound has structural modifications intended to give it a prolonged half-life and greater potency . These modifications likely influence its bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 11-keto Fluprostenol’s action are primarily due to its interaction with the FP receptor . By binding to this receptor, the compound can influence a variety of physiological processes.
Action Environment
The action, efficacy, and stability of 11-keto Fluprostenol can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
11-keto Fluprostenol interacts with various biomolecules in biochemical reactions. It exhibits moderate binding to the CRTH2/DP2 receptor compared to PGD2 and essentially no activity at the DP1 receptor . The oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .
Cellular Effects
It is known that it interacts with the FP receptor, which is involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of 11-keto Fluprostenol involves its interaction with the FP receptor. The compound is an analog of PGD2, and its structural modifications are intended to enhance its half-life and potency .
Temporal Effects in Laboratory Settings
Its structural modifications are intended to enhance its half-life, suggesting that it may have prolonged effects .
Metabolic Pathways
It is known that the oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 11-céto Fluprostenol est synthétisé en oxydant le fluprostenol en position C-11 . Le processus d'oxydation implique l'utilisation d'agents oxydants spécifiques dans des conditions contrôlées pour assurer la formation sélective du groupe céto en position C-11.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la qualité et le rendement du produit. Les conditions de réaction sont optimisées pour garantir la conversion efficace du fluprostenol en this compound .
Analyse Des Réactions Chimiques
Types de réactions : Le 11-céto Fluprostenol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courantes :
Substitution : Les réactions de substitution peuvent impliquer des nucléophiles tels que les amines ou les thiols dans des conditions basiques ou acides.
Principaux produits : Le principal produit formé à partir de l'oxydation du fluprostenol est le this compound . D'autres réactions peuvent donner différents dérivés en fonction des réactifs et des conditions utilisés .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'action
Le this compound exerce ses effets principalement par le biais du récepteur FP, de manière similaire au fluprostenol . Il présente une liaison modérée au récepteur CRTH2/DP2 par rapport à la prostaglandine D2 et pratiquement aucune activité au récepteur DP1 . Les modifications structurelles du this compound améliorent sa puissance et prolongent sa demi-vie, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .
Composés similaires :
Fluprostenol : Un analogue puissant de la prostaglandine F2α, agissant principalement par le biais du récepteur FP.
Prostaglandine D2 : Le composé parent à partir duquel le this compound est dérivé.
Cloprostenol, Bimatoprost, PGF2α, Travoprost : D'autres analogues de prostaglandines ayant des structures et des fonctions similaires.
Unicité : Le this compound est unique en raison de ses modifications structurelles qui améliorent sa puissance et prolongent sa demi-vie par rapport aux autres analogues de prostaglandines . Sa liaison sélective à des récepteurs spécifiques des prostaglandines en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Fluprostenol: A potent analog of prostaglandin F2α, primarily acting through the FP receptor.
Prostaglandin D2: The parent compound from which 11-keto Fluprostenol is derived.
Cloprostenol, Bimatoprost, PGF2α, Travoprost: Other prostaglandin analogs with similar structures and functions.
Uniqueness: 11-keto Fluprostenol is unique due to its structural modifications that enhance its potency and extend its half-life compared to other prostaglandin analogs . Its selective binding to specific prostaglandin receptors makes it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHJAKZGBRYTF-KYUUVOLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601102829 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62145-07-7 | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?
A1: The study found that 11-keto Fluprostenol was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > 11-keto Fluprostenol []. This suggests that while 11-keto Fluprostenol can activate the DP2 receptor, it is not as potent as other tested analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)



![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)




